N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a carboxamide group, a morpholinosulfonyl group, and a 4-fluorobenzyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: This step involves the reaction of the furan ring with a suitable amine, such as 4-fluorobenzylamine, under conditions that promote amide bond formation.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced via sulfonylation, using reagents like morpholine and sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed under appropriate conditions.
Major Products
Oxidation: Products may include furanones or carboxylic acids.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used but can include various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated benzyl groups on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity, while the morpholinosulfonyl group can influence solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide
- N-(4-methylbenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide
- N-(4-bromobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide
Uniqueness
N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the electronic properties of a molecule, enhancing its reactivity and binding characteristics. This makes the compound particularly valuable in drug design and other applications where specific interactions are crucial.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S/c17-13-3-1-12(2-4-13)11-18-16(20)14-5-6-15(24-14)25(21,22)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMKQPOIIONHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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